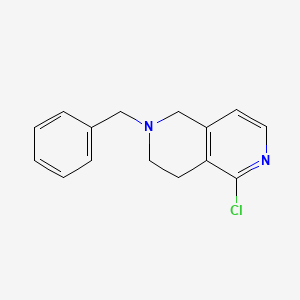

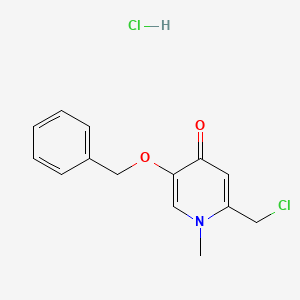

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

説明

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (2B5C-1,2,3,4-THN) is a synthetic heterocyclic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has a unique chemical structure that makes it an attractive candidate for further research. It has also been found to possess a number of interesting biochemical and physiological effects, as well as potential applications in laboratory experiments.

科学的研究の応用

Biological Activities and Therapeutic Applications

1,8‐Naphthyridine derivatives, a closely related group of compounds, exhibit a variety of interesting biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, analgesic, and potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Moreover, these derivatives have shown anti‐osteoporotic, anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, and anti‐oxidant activities. The extensive range of biological properties of these compounds underscores their significance in drug discovery and development (Madaan et al., 2015).

Role in Environmental and Analytical Chemistry

In addition to their biological applications, derivatives of naphthyridines and related compounds have been studied for their environmental significance. For example, phthalocyanine and naphthalocyanine derivatives have been evaluated as corrosion inhibitors, highlighting their importance in protecting materials in various industrial applications. These compounds form strong chelating complexes with metallic atoms due to their nitrogen atoms and aromatic rings, acting as excellent anticorrosive materials in aqueous and coating conditions for metal/electrolyte systems (Verma et al., 2021).

Advanced Materials and Chemical Synthesis

The versatility of naphthyridine derivatives extends to the field of materials science and chemical synthesis. They have been incorporated into conjugated polymers for electronic devices, demonstrating the potential to enhance the performance of organic donor–acceptor type polymers used in electronic applications. This underlines the role of naphthyridine derivatives in the advancement of materials science, contributing to the development of high-performance electronic devices (Deng et al., 2019).

特性

IUPAC Name |

2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQVIIUHJIPKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676657 | |

| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

CAS RN |

1104027-46-4 | |

| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)

![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)